5.1-Fold Human Liver Microsome Half-Life Extension Over Parent Compound CH-2-77
Compound 13 (2-(4-ethylbenzoyl)-6-methoxypyridine) demonstrates a substantially prolonged metabolic half-life in human liver microsomes (HLM) compared to the lead compound CH-2-77, which bears a 3-hydroxy-4-methyl A-ring. While CH-2-77 is rapidly degraded with a t1/2 of 10.8 min, compound 13 achieves a t1/2 of 54.6 min, a 5.1-fold improvement [1]. This stability enhancement is directly attributable to the para-ethyl substitution replacing the metabolically labile para-methoxy moiety, a modification that blocks O-demethylation, the primary metabolic soft spot in ABPs [1].
| Evidence Dimension | Metabolic stability (human liver microsome half-life, t1/2) |
|---|---|
| Target Compound Data | HLM t1/2 = 54.6 min |
| Comparator Or Baseline | CH-2-77 (lead ABP compound): HLM t1/2 = 10.8 min |
| Quantified Difference | 5.1-fold increase in metabolic half-life |
| Conditions | Human liver microsome (HLM) assay; compounds incubated with NADPH-fortified microsomes; parent remaining quantified by HPLC-MS/MS |
Why This Matters
A 5.1-fold improvement in microsomal stability directly translates to lower in vivo clearance and longer systemic exposure, a critical parameter for selecting a lead compound with viable oral bioavailability or sustained target engagement in animal models.
- [1] Chen, H. et al. J. Med. Chem. 2021, 64, 12049–12074. View Source
